molecular formula C20H14O7 B14617588 O-Acetylsterigmatocystin CAS No. 58086-32-1

O-Acetylsterigmatocystin

Cat. No.: B14617588
CAS No.: 58086-32-1
M. Wt: 366.3 g/mol
InChI Key: DBOZJKFTNIJDJL-UHFFFAOYSA-N
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Description

O-Acetylsterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has a molecular formula of C20H14O7 and is structurally characterized by the presence of an acetyl group attached to the sterigmatocystin molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsterigmatocystin typically involves the acetylation of sterigmatocystin. This can be achieved by reacting sterigmatocystin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the sterigmatocystin molecule .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited commercial applications and the toxic nature of the compound. the process would likely involve large-scale fermentation of Aspergillus species followed by extraction and purification of the mycotoxin.

Chemical Reactions Analysis

Types of Reactions: O-Acetylsterigmatocystin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Sterigmatocystin and acetic acid.

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound with altered functional groups.

Scientific Research Applications

O-Acetylsterigmatocystin has been studied extensively in scientific research due to its toxicological properties. Some key applications include:

Mechanism of Action

O-Acetylsterigmatocystin exerts its effects primarily through its interaction with cellular macromolecules. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound also affects cellular respiration by uncoupling oxidative phosphorylation in mitochondria, leading to reduced ATP production and cellular damage .

Comparison with Similar Compounds

Uniqueness: O-Acetylsterigmatocystin is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This modification can affect its solubility, stability, and interaction with cellular targets, making it a valuable compound for studying the structure-activity relationships of mycotoxins .

Properties

CAS No.

58086-32-1

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-15-yl) acetate

InChI

InChI=1S/C20H14O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-8,10,20H,1-2H3

InChI Key

DBOZJKFTNIJDJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC

Origin of Product

United States

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